3,4,5,6-Tetrafluoropyridine-2-carbonitrile

Übersicht

Beschreibung

3,4,5,6-Tetrafluoropyridine-2-carbonitrile is a perfluorinated heteroaromatic compound . It reacts with 1,3-dicarbonyl systems to yield the corresponding [5,6]-ring fused furo derivatives . It also reacts with amidines to yield [6,6]-fused pyrimidinopyridine system via nucleophilic substitution at the C-3 position of the pyridine ring followed by intramolecular cyclization onto the pendant cyano group .

Synthesis Analysis

3,4,5,6-Tetrafluoropyridine-2-carbonitrile and 3,5-dichloro-4,6-difluoropyridine-2-carbonitrile can be obtained by heating 3,4,5,6-tetrachloropyridine-2-carbonitrile with potassium fluoride . Reduction of the tetrafluorocompound with Raney alloy–aqueous formic acid yields 3,4,5,6-tetrafluoropyridine-2-carbaldehyde .Molecular Structure Analysis

The molecular formula of 3,4,5,6-Tetrafluoropyridine-2-carbonitrile is C6F4N2 . It has a molecular weight of 176.07 .Chemical Reactions Analysis

3,4,5,6-Tetrafluoropyridine-2-carbonitrile reacts with 1,3-dicarbonyl systems to yield the corresponding [5,6]-ring fused furo derivatives . It also reacts with amidines to yield [6,6]-fused pyrimidinopyridine system via nucleophilic substitution at the C-3 position of the pyridine ring followed by intramolecular cyclization onto the pendant cyano group .Physical And Chemical Properties Analysis

3,4,5,6-Tetrafluoropyridine-2-carbonitrile has a melting point of 66-68 °C and a predicted boiling point of 166.1±35.0 °C . Its predicted density is 1.56±0.1 g/cm3 . The compound is a white crystalline powder .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

3,4,5,6-Tetrafluoropyridine-2-carbonitrile exhibits interesting chemical properties and has been the subject of various synthetic studies. For instance, Banks et al. (1974) reported its synthesis from 3,4,5,6-tetrachloropyridine-2-carbonitrile with potassium fluoride. The compound, when reduced, yields 3,4,5,6-tetrafluoropyridine-2-carbaldehyde, which can further react to produce 3,4,5,6-tetrafluoropyridine-2-carboxylic acid and 3,4,5,6-tetrafluoropyridine-2-carboxamide (Banks, Haszeldine, Legge, & Rickett, 1974).

Structural and Energetic Properties

Chapyshev et al. (2017) explored the structure and energetic properties of tetraazidopyridine-4-carbonitrile, synthesized via nucleophilic substitution of fluorine atoms in 2,3,5,6-tetrafluoropyridine-4-carbonitrile. This study highlights the compound's potential in energetic material applications (Chapyshev, Korchagin, Ganin, & Ushakov, 2017).

Photopolymerization Processes

The derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile, including related compounds, have been investigated for their application in photopolymerization processes. Ortyl et al. (2019) found that these derivatives exhibit high sensitivity and can be used as fluorescent sensors in different monomers' photopolymerization processes. This study suggests their potential use in dual roles as sensors and co-initiators for photopolymerization (Ortyl, Fiedor, Chachaj-Brekiesz, Pilch, Hola, & Galek, 2019).

Corrosion Inhibition

Research into the corrosion inhibition properties of pyridine derivatives, including those related to 3,4,5,6-Tetrafluoropyridine-2-carbonitrile, has shown promising results. Sudheer and Quraishi (2015) investigated the inhibition effect of aryl pyrazole pyridine derivatives on copper in hydrochloric acid, revealing the potential of these compounds in corrosion inhibition applications (Sudheer & Quraishi, 2015).

Medicinal Chemistry

In the field of medicinal chemistry, derivatives of pyridine-3-carbonitrile have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. Radwan, Alminderej, and Awad (2020) found that some of these compounds displayed potent anticancer activities, particularly against human colon and lung cancer (Radwan, Alminderej, & Awad, 2020).

Safety And Hazards

The compound is classified as an irritant under the GHS classification . It has hazard statements H302+H312+H332-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .

Eigenschaften

IUPAC Name |

3,4,5,6-tetrafluoropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F4N2/c7-3-2(1-11)12-6(10)5(9)4(3)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFHRSUUAGJYOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=N1)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625801 | |

| Record name | 3,4,5,6-Tetrafluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5,6-Tetrafluoropicolinonitrile | |

CAS RN |

41793-83-3 | |

| Record name | 3,4,5,6-Tetrafluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

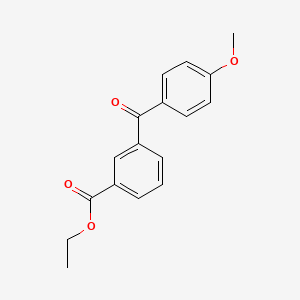

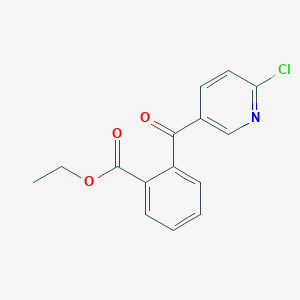

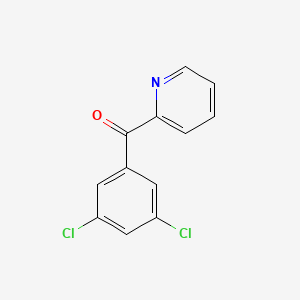

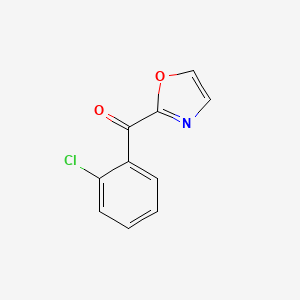

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613058.png)

![cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613061.png)